molecular formula C10H15ClN2O2S B1343924 N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride CAS No. 210538-75-3

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride

Cat. No. B1343924
M. Wt: 262.76 g/mol
InChI Key: VIXRVBRUSDQWJD-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride is a compound related to a class of sulfonamides that have been studied for their potential as inhibitors of various enzymes. While the specific compound is not directly mentioned in the provided papers, similar compounds have been investigated for their interactions with enzymes such as methionine aminopeptidase (MetAP) and phenylethanolamine N-methyltransferase (PNMT).

Synthesis Analysis

The synthesis of related compounds involves the introduction of sulfonamide groups to the tetrahydroisoquinoline structure. For instance, compounds with aminosulfonyl groups have been synthesized to probe their selectivity and potency as enzyme inhibitors . Although the exact synthesis of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride is not detailed, similar synthetic routes could be inferred from the methods used to create analogous structures.

Molecular Structure Analysis

The molecular structure of sulfonamide-based inhibitors plays a crucial role in their inhibitory activity. For example, the X-ray structure of E. coli MetAP complexed with a quinolinyl sulfonamide revealed that the inhibitor forms a metal complex at the enzyme active site, which is stabilized by an extended hydrogen bond and metal interaction network . This suggests that the molecular structure of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride would also be critical in its interaction with target enzymes.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide compounds can be influenced by the presence of different substituents. For instance, the introduction of an acidic hydrogen in the aminosulfonyl group has been shown to affect the selectivity of inhibitors towards PNMT versus alpha2-adrenoceptors . Additionally, the oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolines has been studied, leading to the formation of various reaction products . These findings indicate that the chemical reactions involving N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride would be complex and dependent on its specific functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide inhibitors are influenced by their molecular structure. For example, the presence of a fluoromethyl group and the sulfonamide -NH- in tetrahydroisoquinolines has been associated with high potency and selectivity for PNMT inhibition . The lipophilicity of these compounds is also a factor in their ability to cross biological barriers, such as the blood-brain barrier. Therefore, the physical and chemical properties of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride would likely be key to its biological activity and pharmacokinetic profile.

Scientific Research Applications

Renal Vasodilation Activity

A study by Anan et al. (1996) on derivatives of tetrahydroisoquinoline, including compounds similar to N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride, identified potent DA1 agonistic activities. Specifically, a compound in this series was found to be a potent renal vasodilator, suggesting implications for treatments targeting renal function improvements Anan et al., 1996.

Methionine Aminopeptidase Inhibition

Huang et al. (2006) discovered that quinolinyl sulfonamides, closely related to N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride, act as potent inhibitors of methionine aminopeptidase (MetAP). This enzymatic inhibition plays a critical role in regulating protein synthesis and function, highlighting potential therapeutic applications in targeting bacterial infections and cancer Huang et al., 2006.

Inhibition of Phenylethanolamine N-Methyltransferase

Research by Grunewald et al. (2005) on 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, a class inclusive of the compound , demonstrated significant inhibitory potency against phenylethanolamine N-methyltransferase (PNMT). This enzyme is crucial for epinephrine production, suggesting potential applications in managing disorders related to catecholamine synthesis Grunewald et al., 2005.

Carbonic Anhydrase Inhibition

Akbaba et al. (2014) synthesized sulfonamides derived from tetrahydroisoquinolines, demonstrating inhibition against human carbonic anhydrase isozymes. This enzyme is pivotal in various physiological processes, including respiration and acid-base balance, underscoring the potential for these compounds in treating disorders like glaucoma and epilepsy Akbaba et al., 2014.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXRVBRUSDQWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623476
Record name N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride

CAS RN

210538-75-3
Record name N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-methanesulfonamidoisoquinoline (3.50 g, 0.0156 mol) in ethanol (250 ml) was treated with platinum dioxide (1.5 g) and 1N aqueous hydrochloric acid (15.7 ml). The mixture was hydrogenated at a pressure of 414 kPa (60 psi) for 16 hours, after which time the reaction mixture was filtered. The filtrate was evaporated under reduced pressure and triturated with dichloromethane to afford the subtitle compound as a colourless solid. The solid residue from the filtration was taken up into methanol:water (1:2, v/v), and the suspension filtered, washing with dichloromethane (3×). This filtrate was evaporated to afford a second crop of the subtitle compound (total yield 3.45 g, 84%). Rf 0.21 (0.880 aqueous ammonia:methanol:dichloromethane, 1:10:90, v/v). 1H NMR (D6 -DMSO) δ: 2.96-3.10 (2H, m), 3.31 (3H, m), 4.21 (2H, s), 7.12 (1H, m), 7.26 (2H, m), 9.24 (1H, s), 9.61 (2H, bs).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

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